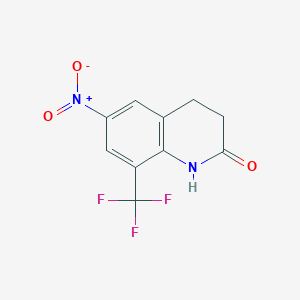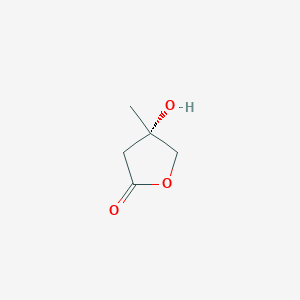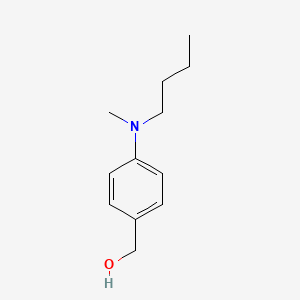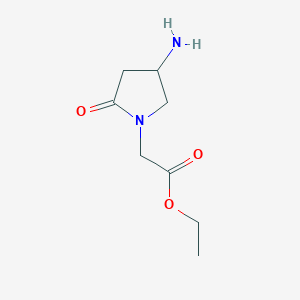![molecular formula C7H5N3O B12835986 Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
Pyrido[2,3-c]pyridazin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-c]pyridazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method for synthesizing Pyrido[2,3-c]pyridazin-4(1H)-one involves the cyclization of appropriate precursors. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions can lead to the formation of the desired heterocycle.
Condensation Reactions: Another approach involves the condensation of hydrazine derivatives with pyridine-2-carboxylic acids or their esters. This method typically requires heating and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Pyrido[2,3-c]pyridazin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinones.
Aplicaciones Científicas De Investigación
Chemistry
Pyrido[2,3-c]pyridazin-4(1H)-one is used as a precursor in the synthesis of various heterocyclic compounds
Biology
In biological research, this compound derivatives have been studied for their enzyme inhibitory activities. These compounds can act as inhibitors of kinases and other enzymes, making them valuable tools in biochemical studies.
Medicine
The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain derivatives have been found to inhibit Bcl-xL protein, which is involved in the regulation of apoptosis .
Industry
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-c]pyridazin-4(1H)-one and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, as Bcl-xL protein inhibitors, these compounds can induce apoptosis in cancer cells by disrupting the function of the Bcl-xL protein, leading to cell death . The exact pathways involved can vary depending on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: Another heterocyclic compound with a similar fused ring system, used in the development of fluorescent materials.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry, particularly as kinase inhibitors.
Pyrido[3,4-b]pyrazine: Utilized in the synthesis of various bioactive molecules.
Uniqueness
Pyrido[2,3-c]pyridazin-4(1H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness allows for distinct interactions with biological targets and makes it a valuable scaffold in drug design. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
1H-pyrido[2,3-c]pyridazin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-10-7-5(6)2-1-3-8-7/h1-4H,(H,8,10,11) |
Clave InChI |
WIIFSVZOFCGCJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=CC2=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)






![8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12835963.png)


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
